Superior HIV-1 Reverse Transcriptase Inhibition: RDP Outperforms RTP by 40%
In a direct head-to-head comparison using an in vitro HIV-1 reverse transcriptase assay, ribavirin 5'-diphosphate (RDP) demonstrated approximately 40% greater inhibitory activity than ribavirin 5'-triphosphate (RTP). Unphosphorylated ribavirin exhibited only minimal, detectable inhibition, confirming that phosphorylation is essential for polymerase-targeted antiviral activity [1].
| Evidence Dimension | Inhibition of HIV-1 reverse transcriptase activity |
|---|---|
| Target Compound Data | Ribavirin 5'-diphosphate (RDP) |
| Comparator Or Baseline | Ribavirin 5'-triphosphate (RTP) |
| Quantified Difference | RDP was ~40% more inhibitory than RTP |
| Conditions | In vitro HIV-1 reverse transcriptase enzymatic assay |
Why This Matters
This direct, quantitative comparison identifies RDP as the more potent phosphorylated form against HIV reverse transcriptase, guiding researchers toward the appropriate metabolite for mechanistic studies targeting this polymerase.
- [1] Fernandez-Larsson R, Patterson JL. Ribavirin is an inhibitor of human immunodeficiency virus reverse transcriptase. Mol Pharmacol. 1990;38(6):766-770. View Source
